1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

Description

Contextualizing HpCDD within the Polychlorinated Dibenzo-p-Dioxin (B167043) (PCDD) Congener Class

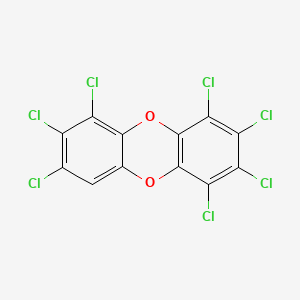

Polychlorinated dibenzo-p-dioxins (PCDDs) are a class of organic compounds with a common chemical structure: two benzene rings connected by two oxygen atoms, to which chlorine atoms are attached. clu-in.orgwikipedia.org The basic structure is dibenzo-p-dioxin. The number and position of the chlorine atoms on this structure can vary, giving rise to 75 different PCDD compounds, known as congeners. clu-in.orgwikipedia.org

Congeners are grouped into homologues based on the number of chlorine atoms they possess. nih.gov 1,2,3,4,6,7,8-HpCDD is one of two congeners in the heptachlorodibenzo-p-dioxin (HpCDD) homologue group, meaning it has seven chlorine atoms attached to the dibenzo-p-dioxin structure. clu-in.orgwikipedia.org Specifically, the chlorine atoms in this congener are located at positions 1, 2, 3, 4, 6, 7, and 8 of the molecule. wikipedia.org The toxicity of PCDD congeners varies significantly depending on the number and, crucially, the position of the chlorine atoms. wikipedia.org Those with chlorine atoms in the 2, 3, 7, and 8 positions are considered to be of highest toxicological concern. wikipedia.orgresearchgate.net

| Homologue Group | Abbreviation | Number of Chlorine Atoms | Number of Congeners |

|---|---|---|---|

| Monochlorodibenzo-p-dioxin | MCDD | 1 | 2 |

| Dichlorodibenzo-p-dioxin | DCDD | 2 | 10 |

| Trichlorodibenzo-p-dioxin | TrCDD | 3 | 14 |

| Tetrachlorodibenzo-p-dioxin | TCDD | 4 | 22 |

| Pentachlorodibenzo-p-dioxin | PeCDD | 5 | 14 |

| Hexachlorodibenzo-p-dioxin | HxCDD | 6 | 10 |

| Heptachlorodibenzo-p-dioxin | HpCDD | 7 | 2 |

| Octachlorodibenzo-p-dioxin (B131699) | OCDD | 8 | 1 |

| Total | 75 |

| Congener | TEF Value |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

Significance of HpCDD as a Persistent Organic Pollutant (POP) in Environmental Science

1,2,3,4,6,7,8-HpCDD is classified as a Persistent Organic Pollutant (POP), a group of organic compounds that are resistant to environmental degradation through chemical, biological, and photolytic processes. nih.govpops.int Due to their persistence, POPs can be transported over long distances from their source and are found in environments across the globe. cdc.govresearchgate.net

The key characteristics of HpCDD as a POP include:

Persistence : Dioxins are highly persistent in the environment, with estimated half-lives in soil ranging from months to many years. cdc.govepa.gov The higher chlorinated congeners, like HpCDD, are particularly resistant to degradation. cdc.gov One estimate for the atmospheric half-life of HpCDD is about 12.3 days. wikipedia.org

Bioaccumulation : HpCDD is highly lipophilic (fat-soluble) and has low water solubility. wikipedia.orgpops.intepa.gov These properties cause it to accumulate in the fatty tissues of living organisms. clu-in.orgwikipedia.orgepa.gov As it moves up the food chain, its concentration increases in a process known as biomagnification. clu-in.orgepa.gov HpCDD has been detected in various biological samples, including freshwater fish, human breast milk, and human adipose tissue. epa.govcaymanchem.com

Ubiquity : As a result of its persistence and formation from numerous sources, HpCDD is one of the most common dioxin congeners found in environmental samples such as air, soil, and sediment. cdc.govnih.gov It is often found alongside Octachlorodibenzo-p-dioxin (OCDD) as a dominant congener in samples from industrial and combustion sources. nih.govscirp.orgscirp.org

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂HCl₇O₂ wikipedia.orgcaymanchem.com |

| Molecular Weight | 425.3 g/mol nih.gov |

| Appearance | Off-white powder wikipedia.orgnih.govchemicalbook.com |

| Water Solubility | Insoluble wikipedia.orgnih.govchemicalbook.com |

| Biological Half-Life (Human) | Estimated to be ~3.6 years wikipedia.orgnih.gov |

Historical and Current Research Trajectories on HpCDD within Dioxin Research

The history of dioxin research is linked to several high-profile incidents of contamination. Initial concerns arose from occupational exposures and industrial accidents, such as an explosion in a Monsanto plant in 1949 and another at a chemical factory near Seveso, Italy, in 1976. wikipedia.orgnih.govewg.org The use of the herbicide Agent Orange, which was contaminated with 2,3,7,8-TCDD, during the Vietnam War also brought significant attention to this class of compounds. researchgate.netduth.gr

Early research focused on identifying the sources and understanding the acute toxicity of the most potent congener, 2,3,7,8-TCDD. duth.gr In the late 1970s, scientists discovered that dioxins were not just byproducts of specific chemical manufacturing processes but were also formed during combustion, such as in municipal and industrial waste incinerators. epa.govduth.gr This finding revealed the widespread nature of dioxin pollution.

Over time, research has evolved significantly:

Focus on Environmental Fate and Transport : As the persistence of dioxins became clear, a major research trajectory has been to understand their movement and fate in the environment. cdc.govnih.gov Studies have tracked their deposition in soil and lake sediments, providing a historical record of emissions. duth.gr

Biomonitoring and Human Exposure : A significant area of research involves monitoring dioxin levels in human tissues, such as blood serum and breast milk, to assess population exposure levels. ewg.orgnih.gov Because HpCDD is one of the most frequently detected congeners in environmental and biological samples, it remains a key compound of interest in these studies. nih.govepa.gov

Mechanism of Action : Current research often focuses on the molecular mechanisms of dioxin toxicity. It is known that dioxins exert their effects by binding to the aryl hydrocarbon receptor (AhR), a protein that regulates gene expression. wikipedia.org Modern studies investigate how specific congeners like HpCDD interact with this pathway to induce various biological effects. caymanchem.com For example, research has shown that HpCDD can induce the expression of certain genes in human cells. caymanchem.com

The continued prevalence of HpCDD in the environment and its contribution to the total toxic equivalency (TEQ) of dioxin mixtures ensures its ongoing importance in environmental research. scirp.orgscirp.org

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HCl7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLNVRQZUKYVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HCl7O2 | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052034 | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin is an off-white powder. Insoluble in water. (NTP, 1992), Off-white solid; [CAMEO] White crystalline solid; [MSDSonline] | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), Water solubility= 1.9X10-3 mg/l (measured) | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

35822-46-9 | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20457 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35822-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035822469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptachlorodibenzodioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,6,7,8-HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM6333103R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEPTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Sources and Formation Pathways of 1,2,3,4,6,7,8 Heptachlorodibenzo P Dioxin

Anthropogenic Generation Processes

1,2,3,4,6,7,8-HpCDD is not produced commercially but is an unintentional byproduct of various industrial and combustion processes. ca.govnih.gov Its formation is primarily linked to activities involving chlorine and organic matter at high temperatures.

Industrial By-product Formation

Certain manufacturing processes are significant sources of 1,2,3,4,6,7,8-HpCDD.

The production of certain organochloride pesticides can lead to the unintentional formation of dioxins, including 1,2,3,4,6,7,8-HpCDD. isotope.comisotope.com This compound has been identified as an impurity in commercial pesticide formulations. isotope.comisotope.com Specifically, it has been found in pentachlorophenol (B1679276), a wood preservative. nih.gov

The use of chlorine in the bleaching of pulp and paper is a known source of dioxin formation. isotope.comisotope.comnih.gov Effluents from pulp and paper mills that utilize chlorine for bleaching have been identified as containing various dioxin congeners, including 1,2,3,4,6,7,8-HpCDD. nih.gov

Thermal and Combustion Processes

High-temperature processes, particularly those involving the combustion of materials containing chlorine, are major contributors to the environmental load of 1,2,3,4,6,7,8-HpCDD.

Incineration of municipal solid waste and hazardous waste is a significant source of 1,2,3,4,6,7,8-HpCDD. isotope.comnih.govcaymanchem.com The presence of chlorine-containing materials, such as PVC plastics, in the waste stream contributes to the formation of this and other dioxins during combustion. nih.govewg.org Research on emissions from a small-scale waste incinerator without air pollution controls showed that 1,2,3,4,6,7,8-HpCDD was a major constituent of the polychlorinated dibenzo-p-dioxins (PCDDs) found in stack gas, fly ash, and bottom ash, second only to octachlorodibenzo-p-dioxin (B131699) (OCDD). nih.gov This finding is consistent with emission patterns from municipal solid waste incinerators (MSWIs). nih.gov

Table 1: Relative Abundance of PCDD Congeners in Incinerator Output

| Congener | Relative Abundance in Stack Gas, Fly Ash, and Bottom Ash |

|---|---|

| Octachlorodibenzo-p-dioxin (OCDD) | ~25–35% of total PCDD/Fs |

| 1,2,3,4,6,7,8-HpCDD | Second most abundant PCDD |

Source: Measurement of Dioxin Emissions from a Small-Scale Waste Incinerator in the Absence of Air Pollution Controls nih.gov

The combustion of coal, particularly in power plants, is another source of dioxin emissions. archives.gov Coal-fired power plants are known to emit a range of hazardous air pollutants, with the formation of compounds like 1,2,3,4,6,7,8-HpCDD occurring during the combustion process. archives.gov Similarly, the incineration of sewage sludge can also lead to the generation of this dioxin congener. nih.gov

Formation in Flue Gas and Associated Systems

HpCDD is commonly found in the flue gas and fly ash of municipal solid waste incinerators and other combustion facilities. caymanchem.comewg.org The formation of HpCDD and other PCDDs in these systems is a complex process that occurs at temperatures typically ranging from 200 to 450°C. Key factors influencing its formation include the presence of chlorine, a carbon source, oxygen, and metal catalysts, which are often present in flue gas and on the surface of fly ash particles.

Mechanistic Aspects of HpCDD Formation

The formation of HpCDD can occur through several mechanistic pathways, primarily categorized as de novo synthesis and precursor-mediated synthesis.

De Novo Synthesis Pathways

De novo synthesis is a significant pathway for the formation of HpCDD, particularly in incinerators. researchgate.net This process involves the formation of PCDDs from elemental carbon in the presence of a chlorine source and a metal catalyst, typically copper. epa.gov The proposed mechanism involves the following general steps:

Gasification of Carbon: Carbonaceous structures within fly ash are gasified, breaking down into smaller, reactive fragments. epa.gov

Chlorination: These carbon fragments are chlorinated by sources such as hydrogen chloride (HCl) or chlorine gas (Cl2).

Oxidation and Cyclization: The chlorinated fragments undergo oxidation and cyclization reactions, catalyzed by metals like copper, to form the dibenzo-p-dioxin (B167043) backbone.

Further Chlorination: The dibenzo-p-dioxin structure is further chlorinated to form various congeners, including HpCDD. researchgate.net

Research indicates that the de novo synthesis pathway can lead to a wide range of PCDD congeners, with the degree of chlorination influenced by reaction conditions. researchgate.net

Precursor Synthesis Mechanisms

The formation of HpCDD can also proceed through the reaction of chlorinated aromatic precursors. These precursors are often present in industrial chemicals or are formed as products of incomplete combustion.

Chlorophenols and chlorobenzenes are well-established precursors to PCDD formation. researchgate.net For instance, the condensation of two pentachlorophenol (PCP) molecules can lead to the formation of octachlorodibenzo-p-dioxin (OCDD), which can then be dechlorinated to HpCDD. Similarly, reactions involving other chlorophenols and chlorobenzenes can also contribute to the formation of HpCDD. These reactions are often catalyzed by metal oxides on fly ash surfaces.

Less chlorinated dibenzo-p-dioxins and dibenzofurans can act as precursors to HpCDD through further chlorination. researchgate.net In combustion systems and other relevant environments, existing PCDD/F molecules can undergo additional chlorination reactions, leading to the formation of more highly chlorinated congeners like HpCDD. This suggests that the congener profile of PCDDs found in environmental samples can be a result of both initial formation and subsequent transformation reactions.

Radical-mediated reactions are also thought to play a role in the formation of PCDDs. The formation of phenoxy radicals from chlorophenols is a key step. These radicals can then couple to form a predioxin, which subsequently cyclizes to form the dibenzo-p-dioxin structure. The specific substitution pattern of the resulting PCDD congener is dependent on the structure of the initial chlorophenol radicals.

Influence of Reaction Conditions and Catalysts

The formation of 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) and other polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) is significantly influenced by specific reaction conditions and the presence of catalysts. Key factors include temperature, the chemical composition of the fly ash, and the presence of metallic compounds that can catalyze the formation reactions.

The formation of PCDD/Fs in processes like municipal waste incineration predominantly occurs in the cooler zones of the incinerator, at temperatures ranging from 250°C to 450°C. tandfonline.com Research has shown that the formation is rapid and highly dependent on a sufficient residence time within a specific temperature window, primarily between 400°C and 640°C. diva-portal.org Catalytic activity for the formation of chlorine (Cl2), a key chlorinating agent for PCDD/Fs, is greatest at approximately 400°C. ejnet.org

The surface of fly ash provides a reactive site for the synthesis of these compounds from precursors like chlorinated phenols. nih.gov Experiments using 13C-labelled pentachlorophenol on fly ash from a municipal incinerator demonstrated the production of a full range of tetra- through octachlorinated dibenzo-p-dioxins at 300°C, supporting the mechanism of a catalyzed surface reaction. nih.gov

Metallic compounds present in fly ash are crucial catalysts in the formation of PCDD/Fs. tandfonline.com Copper, in particular, has been identified as the most effective catalyst. tandfonline.comejnet.org Studies have established a positive correlation between the concentration of copper in fly ash and the concentration of PCDD/Fs. tandfonline.comejnet.org Other metals like iron, zinc, sodium, and potassium also show a positive correlation, while aluminum and silicon have a negative correlation. tandfonline.comejnet.org The catalytic activity of copper is so significant that even in industries with low amounts of carbon and chlorine, such as the metallurgic industry, the high availability of metals can lead to PCDD/F formation. tandfonline.com

Research comparing the catalytic activity of different metal compounds has provided detailed insights into their effects. In de novo tests using model fly ash, copper(II) chloride (CuCl2) was found to be a much stronger catalyst than iron(III) oxide (Fe2O3). nih.govaaqr.org Increasing the concentration of copper leads to a strong surge in both the amount and the average chlorination level of the PCDD/Fs formed. nih.gov The promotional effect of various metal catalysts on PCDD/F formation has been ranked in sequence, highlighting the superior catalytic activity of their chloride forms over their oxide forms. aaqr.org For instance, the promotion effect on increasing the mass content of PCDD/Fs by six catalytic compounds followed the sequence: CuCl2 > FeCl3 > ZnCl2 ≫ CuO > Fe2O3 > ZnO. aaqr.org

The interaction between different catalysts has also been explored. A synergistic effect between Fe2O3 and CuO has been suggested to enhance PCDD/F formation. aaqr.org However, when studying the interaction between Fe2O3 and CuCl2, results showed only a slight rise in PCDD/F formation with increasing iron concentration, whereas increasing copper amounts caused a strong surge. nih.gov

Data Tables

The following tables summarize research findings on the influence of catalysts on PCDD/F formation.

Table 1: Catalytic Effect of Various Metal Compounds on PCDD/F Formation This table presents the results from a study investigating the catalytic effects of different metal chlorides and oxides on the formation of PCDD/Fs.

| Catalyst Added | PCDD/F Content (ng/g) | PCDD/F I-TEQ Content (ng I-TEQ/g) |

|---|---|---|

| CuCl₂ | Not specified in abstract | Not specified in abstract |

| FeCl₃ | 67.38 | 1.09 |

| ZnCl₂ | 53.63 | 1.34 |

| CuO | 1.27 | 0.03 |

| Fe₂O₃ | 0.76 | 0.01 |

| ZnO | 0.57 | 0.02 |

Data sourced from a study on the co-combustion of sewage sludge and coal. aaqr.org

Table 2: Influence of Iron and Copper Concentrations on PCDD/F Formation This table shows the results from de novo tests on model fly ash, exploring the catalytic activity of Fe₂O₃ and CuCl₂.

| Iron (Fe) wt% | Copper (Cu) wt% | PCDD/F Formation |

|---|---|---|

| 0 to 10.1 | 0 | Slight rise |

| 0.1 | 0 to 1.1 | Strong surge in amount and chlorination level |

These tests were conducted for 1 hour at 350°C in a flow of synthetic combustion gas. nih.gov

Table 3: Correlation of Fly Ash Components with PCDD/F Concentration This table indicates the relationship between the elemental composition of fly ash and the concentration of PCDD/Fs.

| Element | Correlation with PCDD/F Concentration |

|---|---|

| Copper (Cu) | Positive (most effective catalyst) |

| Iron (Fe) | Positive |

| Zinc (Zn) | Positive |

| Sodium (Na) | Positive |

| Potassium (K) | Positive |

| Chlorine (Cl) | Positive |

| Aluminum (Al) | Negative |

| Silicon (Si) | Negative |

Source: Analysis of fly ash from municipal waste incinerators. tandfonline.comejnet.org

Environmental Transport, Distribution, and Persistence of 1,2,3,4,6,7,8 Heptachlorodibenzo P Dioxin

Atmospheric Transport Dynamics

The atmospheric behavior of HpCDD is a critical determinant of its widespread environmental distribution. This section explores its potential for long-range transport, its tendency to attach to airborne particles, and the kinetics of its degradation in the atmosphere.

Long-Range Atmospheric Transport Potential

Due to its chemical stability and semi-volatility, 1,2,3,4,6,7,8-HpCDD has a significant potential for long-range atmospheric transport. epa.gov This allows it to be dispersed far from its original sources, leading to its detection in remote environments. The compound's persistence against degradation processes contributes to its ability to travel long distances in the atmosphere. epa.gov

Partitioning to Particulate Matter

In the atmosphere, HpCDD is expected to exist in both the vapor phase and adsorbed to particulate matter. nih.gov This partitioning behavior is influenced by its low vapor pressure. The association with airborne particles is a key mechanism for its removal from the atmosphere via wet and dry deposition, and it also influences its transport characteristics. nih.gov Studies have shown that polychlorinated dibenzo-p-dioxins, such as HpCDD, are likely to be associated with air particulate matter. nih.gov

Atmospheric Degradation Kinetics (e.g., OH Radical Reactions)

The primary degradation pathway for gas-phase HpCDD in the atmosphere is reaction with photochemically produced hydroxyl (OH) radicals. nih.govresearchgate.net The rate constant for this reaction has been estimated, providing insight into its atmospheric lifetime. While direct photolysis may also contribute to its degradation, the reaction with OH radicals is considered a significant factor in its atmospheric persistence. nih.gov

| Parameter | Value | Conditions |

| Vapor Phase Reaction Rate Constant with OH Radicals | 1.3 x 10⁻¹² cm³/molecule-sec | 25 °C |

| Estimated Atmospheric Half-life | 12.3 days | Assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³ |

This table presents the estimated kinetic data for the atmospheric degradation of 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin by hydroxyl radicals. wikipedia.orgnih.gov

Aquatic and Terrestrial Distribution Patterns

Once deposited from the atmosphere, the fate of HpCDD is governed by its interactions with soil and sediment. Its high lipophilicity and low water solubility are key properties influencing its distribution in these environmental compartments.

Soil Adsorption and Mobility Characteristics

Due to its hydrophobic nature and low water solubility, 1,2,3,4,6,7,8-HpCDD exhibits strong adsorption to soil organic matter. epa.gov This strong binding significantly limits its mobility in the soil column, reducing the likelihood of leaching into groundwater. Consequently, the compound tends to accumulate in the upper layers of the soil.

Sediment-Water Interfacial Dynamics

In aquatic environments, HpCDD readily partitions from the water column to sediments. ca.gov The dynamics at the sediment-water interface are crucial for its distribution. Resuspension of contaminated sediments can reintroduce the compound into the water column, making it available for further transport and uptake by aquatic organisms. The strong affinity of HpCDD for sediment particles means that sediments act as a long-term sink and a potential secondary source of this contaminant in aquatic systems. nih.govtdl.org

Environmental Persistence and Degradation Pathways of this compound

This compound (1,2,3,4,6,7,8-HpCDD) is a persistent organic pollutant characterized by its chemical stability and resistance to degradation. wikipedia.org Its high degree of chlorination contributes to its recalcitrance in the environment. nih.gov However, several natural processes can contribute to its slow breakdown over time. The estimated biological half-life of 1,2,3,4,6,7,8-HpCDD is approximately 3.6 years. epa.govnih.gov

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. For polychlorinated dibenzo-p-dioxins (PCDDs), this typically involves the reductive dechlorination of the molecule. The rate of photolytic degradation is influenced by factors such as the medium in which the compound is present (e.g., solution, soil surface) and the presence of photosensitizers.

Research has shown that the photodecomposition rate of PCDDs generally decreases as the number of chlorine atoms increases. nih.gov Nevertheless, 1,2,3,4,6,7,8-HpCDD can undergo photolysis. In one study, the photolytic half-life of 1,2,3,4,6,7,8-HpCDD in a hydrocarbon solution when exposed to UV light was determined to be 1,800 minutes (1.25 days). cdc.gov When photolyzed on a glass surface, its half-life was significantly longer at 3,140 minutes (2.18 days). cdc.gov Another estimate for the vapor-phase reaction of heptachlorodibenzo-p-dioxin with photochemically produced hydroxyl radicals corresponds to an atmospheric half-life of 12.3 days. wikipedia.org

The photocatalytic degradation of PCDDs, often using semiconductors like titanium dioxide (TiO₂), has also been investigated. While specific data for 1,2,3,4,6,7,8-HpCDD is limited, studies on other PCDDs, such as 1,2,3,6,7,8-HxCDD and Octachlorodibenzo-p-dioxin (B131699) (OCDD), have demonstrated the effectiveness of this method. nih.gov These studies suggest that UV/photocatalyst treatment can be an effective method for the degradation of PCDDs. nih.gov

| Condition | Half-Life | Reference |

|---|---|---|

| Hydrocarbon Solution (UV light) | 1,800 minutes (1.25 days) | cdc.gov |

| Glass Surface (UV light) | 3,140 minutes (2.18 days) | cdc.gov |

| Vapor-phase (with hydroxyl radicals) | 12.3 days | wikipedia.org |

Biodegradation Potential (e.g., Microbial Transformation)

The biodegradation of 1,2,3,4,6,7,8-HpCDD is a slow process, but various microorganisms have demonstrated the ability to transform this and other highly chlorinated dioxins under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial step in the bacterial degradation of PCDDs is typically catalyzed by dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring, a process known as dihydroxylation. This can occur at either a lateral (e.g., 2,3- or 3,4-) or an angular (4,4a-) position. Angular dioxygenation is a key mechanism as it leads to the cleavage of the ether bond, breaking the stable dioxin structure. nih.gov

While many studies have focused on less chlorinated congeners, some bacteria have shown potential for degrading more highly chlorinated dioxins. For instance, Sphingomonas wittichii RW1, a well-studied dioxin-degrading bacterium, can slowly transform 1,2,3,4,7,8-hexachlorodibenzo-p-dioxin. hep.com.cn The degradation of PCDDs by aerobic bacteria is often a cometabolic process, meaning the bacterium does not use the dioxin as its primary source of energy but degrades it in the presence of other growth-supporting substrates. nih.gov

The aerobic degradation pathway generally proceeds as follows:

Hydroxylation: A dioxygenase enzyme attacks an aromatic ring, forming an unstable cis-dihydrodiol.

Ring Cleavage: The dihydroxylated ring is then opened by another dioxygenase, leading to the formation of a chlorinated muconic acid derivative.

Further Degradation: Subsequent enzymatic reactions can lead to the complete mineralization of the compound.

| Bacterial Genus/Species | Key Enzyme System | Degradation Mechanism | Targeted Dioxins | Reference |

|---|---|---|---|---|

| Sphingomonas wittichii RW1 | Angular Dioxygenase | Angular Dioxygenation, Ring Cleavage | Lower chlorinated PCDDs, 1,2,3,4,7,8-HxCDD | hep.com.cnnih.gov |

| Pseudomonas sp. | Dioxygenases | Cometabolism | Lower chlorinated PCDDs | nih.gov |

| Burkholderia sp. | Dioxygenases | Cometabolism | Lower chlorinated PCDDs | nih.gov |

In anaerobic environments, such as sediments, the primary biodegradation pathway for highly chlorinated dioxins like 1,2,3,4,6,7,8-HpCDD is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. This is a crucial step as it reduces the toxicity of the compound and can make the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation. ias.ac.in

Studies using anaerobic microbial consortia from sediments have demonstrated the reductive dechlorination of 1,2,3,4,6,7,8-HpCDD. In one such study with estuarine sediment cultures, the dechlorination of this congener was observed, with a predominance of lateral (positions 2, 3, 7, and 8) over peri (positions 1, 4, 6, and 9) dechlorination. wikipedia.org The presence of a priming compound, 2-bromodibenzo-p-dioxin, was found to enhance the dechlorination yield. wikipedia.org

The general pathway for anaerobic reductive dechlorination involves the sequential removal of chlorine atoms, leading to the formation of various hexa-, penta-, and tetrachlorodibenzo-p-dioxins. For example, research on other PCDDs has shown that bacteria from the genus Dehalococcoides are implicated in these dechlorination reactions. nih.govresearchgate.net

Certain types of fungi, particularly white-rot fungi, are capable of degrading a wide range of persistent organic pollutants, including highly chlorinated dioxins. These fungi produce powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which are part of their natural lignin-degrading system. nih.govdocumentsdelivered.comdocumentsdelivered.com

The white-rot fungus Phanerochaete sordida has been shown to degrade a mixture of PCDDs, from tetra- to octachlorinated congeners. nih.govcdc.govnih.gov In one study, the degradation of hexachlorodibenzo-p-dioxins reached up to 76%. nih.govcdc.gov Research on the degradation of octachlorodibenzo-p-dioxin by P. sordida identified tetrachlorocatechol (B74200) as a metabolite, suggesting that the fungus can attack and break down highly chlorinated dioxin structures. nih.govcdc.gov Another white-rot fungus, Phanerochaete chrysosporium, has also been reported to degrade 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) to carbon dioxide. nih.govdocumentsdelivered.comdocumentsdelivered.com These findings indicate a strong potential for fungal systems to be involved in the environmental degradation of 1,2,3,4,6,7,8-HpCDD through oxidative processes.

| Fungal Species | Enzyme System | Degradation Results | Reference |

|---|---|---|---|

| Phanerochaete sordida | Extracellular ligninolytic enzymes | Degraded a mixture of tetra- to octachlorodibenzo-p-dioxins, with up to 76% degradation of hexachloro-congeners. | nih.govcdc.gov |

| Phanerochaete chrysosporium | Lignin peroxidases, Manganese peroxidases | Degraded 2,3,7,8-TCDD and other persistent pollutants. | nih.govdocumentsdelivered.comdocumentsdelivered.com |

Bioaccumulation and Biomagnification of 1,2,3,4,6,7,8 Heptachlorodibenzo P Dioxin in Ecological Systems

Bioaccumulation in Aquatic Organisms

The Bioconcentration Factor (BCF) measures the accumulation of a water-borne chemical in an organism directly from the surrounding water. wikipedia.org Due to its low water solubility and high affinity for lipids, HpCDD exhibits significant bioconcentration in aquatic life. nih.gov Laboratory studies have quantified BCF values for HpCDD in several fish species. A bioconcentration factor greater than 1 indicates a chemical is lipophilic and likely to bioaccumulate. wikipedia.org

Bioaccumulation Factors (BAF) are a more comprehensive measure, accounting for chemical uptake from all sources of exposure, including diet, which is a significant pathway for highly hydrophobic compounds like HpCDD. wikipedia.org

Table 1: Laboratory-Determined Bioconcentration Factors (BCF) for 1,2,3,4,6,7,8-HpCDD in Various Fish Species

| Species | BCF Value | Log BCF | Reference |

|---|---|---|---|

| Fathead Minnow (Pimephales promelas) | 513–515 | 2.71 | epa.govnih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 1,059–1,790 | 3.15 | epa.govnih.gov |

| Goldfish (Carassius auratus) | ~19,055 | 4.28 | epa.gov |

Note: BCF values can vary based on experimental conditions such as exposure concentration and duration. Log BCF is the base-10 logarithm of the BCF.

The Biota-Sediment Accumulation Factor (BSAF) is a key metric for assessing the bioaccumulation potential of sediment-associated contaminants. It represents the ratio of a chemical's concentration in an organism to its concentration in the sediment, typically normalized to the lipid content of the organism and the organic carbon content of the sediment. ornl.govepa.gov

Research indicates that the BSAF for HpCDD can be variable. In a field study, a BSAF of 0.0048 was calculated for carp (B13450389) from a reservoir in central Wisconsin. epa.gov Studies on the polychaete Hediste diversicolor showed that highly chlorinated congeners like HpCDD have low bioaccumulation from sediment. frontiersin.org This is attributed to their strong binding to sediment particles, which can reduce their bioavailability to benthic organisms. frontiersin.org There is a general trend of decreasing BSAF values with increasing lipophilicity (and chlorination) for PCDDs in some invertebrates, as the compounds become so strongly sorbed to sediment that uptake by the organism is limited. frontiersin.org In a study of Lake Michigan, PCDDs with chlorines at the 2,3,7,8-positions were found to have larger BSAFs than most other congeners, with values for all detected PCDDs and PCDFs ranging from less than 0.001 to 0.32. nih.gov

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the process by which contaminants are passed from one level of a food web to the next. Biomagnification, a related concept, occurs when the concentration of a contaminant increases in organisms at successively higher trophic levels.

The accumulation of dioxins is not uniform across all congeners. Studies have shown that at higher trophic levels, such as in fish and fish-eating birds, there is often a selective accumulation of the planar, 2,3,7,8-substituted congeners. epa.gov In contrast, some benthic invertebrates show a preference for accumulating less chlorinated congeners over highly chlorinated ones like HpCDD. frontiersin.org

While direct food chain multipliers for HpCDD are not widely documented, biomagnification factors (BMFs) have been determined for some mammals. epa.gov For instance, mink fed a diet containing HpCDD showed log BMFs ranging from 1.18 to 1.70, indicating that the compound biomagnified from their food source. epa.gov This suggests that while HpCDD may be less bioavailable from sediment compared to other congeners, it can still concentrate in organisms that consume contaminated prey.

The high lipophilicity of HpCDD is a critical factor in its bioaccumulation. epa.govnih.gov Because it dissolves readily in fats, organisms with higher lipid content tend to accumulate higher concentrations of this compound. epa.govnih.gov This relationship has been observed across various species.

Studies on marine fish from the Northeast Atlantic have shown that variation in POP concentrations, including dioxins, was significantly associated with the fat content of the fish. nih.govresearchgate.net Concentrations were observed to increase with fat content, eventually reaching a plateau in fish with very high lipid levels (>10%). nih.govresearchgate.net This strong association means that the lipid content of an organism is a primary determinant of its body burden of HpCDD. Consequently, fatty tissues like adipose and liver are major storage sites for this compound. epa.govnih.gov

Indicator Species and Ecological Monitors for HpCDD Bioavailability

To monitor the presence and ecological risk of contaminants like HpCDD, certain species are used as indicators of bioavailability. These organisms are selected based on their tendency to accumulate pollutants and their role within the ecosystem.

Freshwater fish are commonly used as bioindicators for HpCDD contamination. caymanchem.com Their lipid-rich tissues can accumulate significant amounts of the compound, providing an integrated measure of contamination in their habitat. Species at higher trophic levels, such as predatory fish and fish-eating birds (e.g., herring gulls), can also serve as effective monitors for biomagnification in a food web. epa.gov

In sediment environments, benthic invertebrates can be useful indicators. The polychaete Hediste diversicolor, for example, has been studied for its potential as an indicator of the bioavailability of dioxins from sediments. frontiersin.org Although it may accumulate HpCDD less efficiently than other congeners, its contaminant levels can still reflect the pollution status of the sediment it inhabits. frontiersin.org

Molecular and Cellular Mechanisms of Action of 1,2,3,4,6,7,8 Heptachlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Activation Pathway

The biological and toxicological effects of 1,2,3,4,6,7,8-HpCDD are primarily initiated through its interaction with the Aryl Hydrocarbon Receptor (AhR). This pathway is a well-established mechanism for many dioxin-like compounds.

Ligand Binding and Receptor Complex Formation (AhR-ARNT)

Upon entering a cell, 1,2,3,4,6,7,8-HpCDD binds to the AhR, which resides in the cytoplasm in a complex with chaperone proteins. This binding event triggers a conformational change in the AhR, leading to its translocation into the nucleus. Inside the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. This HpCDD-AhR-ARNT complex is the transcriptionally active form that can then bind to specific DNA sequences.

Gene Expression Modulation (e.g., CYP1A1, CYP1B1, AhRR, TIPARP)

The HpCDD-AhR-ARNT complex functions as a transcription factor, binding to specific DNA recognition sites known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. This binding initiates the transcription of a battery of genes.

Research has specifically shown that 1,2,3,4,6,7,8-HpCDD induces the expression of the following genes in primary human peripheral blood lymphocytes caymanchem.com:

Cytochrome P450 1A1 (CYP1A1): An enzyme involved in the metabolism of foreign compounds.

Cytochrome P450 1B1 (CYP1B1): Another member of the cytochrome P450 family involved in metabolic processes.

Aryl Hydrocarbon Receptor Repressor (AhRR): This protein is part of a negative feedback loop that regulates the AhR signaling pathway.

The induction of these genes is a hallmark of AhR activation by dioxin-like compounds. The table below summarizes the genes known to be modulated by 1,2,3,4,6,7,8-HpCDD.

| Gene | Function | Effect of 1,2,3,4,6,7,8-HpCDD |

| CYP1A1 | Xenobiotic Metabolism | Induction of expression |

| CYP1B1 | Xenobiotic and Steroid Metabolism | Induction of expression |

| AhRR | Negative regulation of AhR signaling | Induction of expression |

| TIPARP | ADP-ribosyltransferase, negative regulator of AhR | While a known AhR target, specific data for HpCDD is limited. |

Epigenetic Modifications (e.g., microRNA Regulation, DNA Methylation, Histone Modification)

The influence of 1,2,3,4,6,7,8-HpCDD extends beyond direct gene transcription to the realm of epigenetics, which involves modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself.

microRNA Regulation: Studies have indicated that 1,2,3,4,6,7,8-HpCDD can regulate the expression of microRNAs (miRNAs) in human lung fibroblasts through the AhR pathway. MiRNAs are small non-coding RNA molecules that play crucial roles in post-transcriptional gene regulation.

While the broader class of dioxins is known to cause changes in DNA methylation and histone modifications, specific research detailing these epigenetic alterations as a sole consequence of 1,2,3,4,6,7,8-HpCDD exposure is not extensively documented in the currently available scientific literature taylorfrancis.commdpi.com. Much of the existing data in this area is generalized from studies on the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

Structure-Activity Relationships (SAR) and Congener Specificity

The potency of different dioxin congeners is highly dependent on their chemical structure, particularly the number and position of chlorine atoms.

Influence of Chlorination Pattern on AhR Affinity

The ability of a dioxin molecule to bind to the AhR is a key determinant of its biological activity. The affinity of this binding is significantly influenced by the pattern of chlorine substitution on the dibenzo-p-dioxin (B167043) backbone. For a dioxin to be a potent AhR agonist, it generally needs to have chlorine atoms at the lateral 2, 3, 7, and 8 positions.

The relative potency of dioxin congeners is often expressed as Toxic Equivalency Factors (TEFs), which are relative to TCDD (TEF = 1). The TEF for 1,2,3,4,6,7,8-HpCDD is 0.01, indicating a lower AhR-mediated toxicity compared to TCDD.

Molecular Electrostatics and Quadrupole Moments in SAR

The interaction between a ligand like 1,2,3,4,6,7,8-HpCDD and its receptor, the AhR, is governed by various physicochemical properties, including molecular electrostatics and quadrupole moments. These properties determine the nature of the non-covalent interactions within the receptor's binding pocket.

While detailed, specific studies on the molecular electrostatic potential and quadrupole moment of 1,2,3,4,6,7,8-HpCDD and their direct correlation to its AhR binding affinity are not widely available, general principles of structure-activity relationships for dioxins apply. The distribution of electron density across the molecule, influenced by the electronegative chlorine atoms, creates a specific electrostatic profile that is recognized by the amino acid residues in the AhR binding site. The planarity and electronic properties of the molecule are crucial for a stable and high-affinity interaction.

Interactions with Other Cellular Pathways (e.g., Epidermal Growth Factor Receptor)

The biological effects of 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. wikipedia.orgnih.gov Upon binding to 1,2,3,4,6,7,8-HpCDD, the AHR translocates to the nucleus, forms a heterodimer with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). mdpi.com This binding initiates the transcription of a battery of genes, including those for drug-metabolizing enzymes like cytochrome P450 isoforms CYP1A1 and CYP1B1. mdpi.comcaymanchem.com However, the toxicological profile of 1,2,3,4,6,7,8-HpCDD is not solely defined by the induction of these enzymes. A significant aspect of its mechanism of action involves extensive crosstalk between the AHR and other critical cellular signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR) pathway. wikipedia.orgresearchgate.net

The interaction between the AHR and EGFR signaling cascades is a key mechanism underlying the tumor-promoting effects of dioxins. wikipedia.org Research has demonstrated that 1,2,3,4,6,7,8-HpCDD can act as a potent co-mitogen in rat liver cells. wikipedia.org While relatively ineffective on its own, when DNA synthesis is concurrently stimulated by the epidermal growth factor (EGF), 1,2,3,4,6,7,8-HpCDD significantly enhances cell proliferation. wikipedia.org This co-mitogenic action is dependent on the AHR and is observed with various polychlorinated dibenzo-p-dioxin congeners, correlating with their affinity for the AHR. wikipedia.org

The crosstalk between AHR and EGFR pathways can occur through multiple mechanisms. Activated AHR can influence the expression and activity of components of the EGFR signaling cascade. For instance, studies with the prototypical dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), have shown that AHR activation can lead to an increase in protein kinases associated with the EGFR in the hepatic plasma membrane. escholarship.org Furthermore, AHR ligands can influence signal transduction pathways by affecting kinases like SRC, which can be triggered by signals from cell surface receptors such as the EGFR. researchgate.net This interplay results in a convergence of signaling events that can amplify proliferative signals and contribute to tumorigenesis.

Beyond the EGFR pathway, the AHR activated by dioxin-like compounds is known to interact with other cellular signaling networks. These interactions are crucial for the diverse toxic responses elicited by these compounds. nih.gov For example, AHR activation can interfere with pathways critical to cell cycle regulation and mitogen-activated protein kinase (MAPK) cascades. nih.gov There is also evidence of crosstalk between the AHR and the hypoxia-inducible factor 1α (HIF1α) pathway. nih.govbiorxiv.org Studies on human islets have shown that co-exposure to an AHR ligand and hypoxic conditions can lead to an interference where the HIF1α pathway activation suppresses the AHR-mediated induction of genes like CYP1A1. nih.govbiorxiv.org

The following table summarizes the key cellular pathways and molecules involved in the interactions of 1,2,3,4,6,7,8-HpCDD.

| Interacting Pathway | Key Molecular Players | Observed Interaction/Effect |

| Epidermal Growth Factor Receptor (EGFR) Pathway | Aryl Hydrocarbon Receptor (AHR), Epidermal Growth Factor (EGF), Epidermal Growth Factor Receptor (EGFR), SRC protein kinase | Co-mitogenic action, enhancement of cell proliferation when stimulated by EGF. wikipedia.org Crosstalk leading to altered protein kinase activity. researchgate.netescholarship.org |

| Hypoxia-Inducible Factor 1α (HIF1α) Pathway | Aryl Hydrocarbon Receptor (AHR), Hypoxia-Inducible Factor 1α (HIF1α), AHR Nuclear Translocator (ARNT) | Crosstalk where HIF1α activation can suppress the AHR-mediated transcriptional response (e.g., CYP1A1 induction). nih.govbiorxiv.org |

| General Cell Cycle and Proliferation Pathways | Aryl Hydrocarbon Receptor (AHR), Mitogen-Activated Protein Kinases (MAPKs), Retinoblastoma protein (RB)/E2F transcription factor axis | AHR activation participates in pathways critical to cell cycle regulation and MAPK cascades. nih.gov |

Toxicokinetics of 1,2,3,4,6,7,8 Heptachlorodibenzo P Dioxin in Biological Systems

Absorption and Distribution Dynamics

Following exposure, HpCDD is absorbed into the systemic circulation, although the process can be inefficient. Studies suggest that high fecal excretion of the compound indicates poor absorption from the gastrointestinal tract. nih.gov Once absorbed, its high lipophilicity dictates its distribution throughout the body, with a strong tendency to partition into fatty tissues.

The distribution of HpCDD is heavily influenced by its affinity for lipids, leading to its accumulation in adipose tissue and the lipid-rich components of other organs. epa.gov The liver is a primary site of accumulation, with one study noting that approximately 50% of the total radioactive body burden of HpCDD was found in the liver, and 96.3% of that was located in the microsomal fraction. nih.gov

Research in Wistar rats provides detailed insights into this partitioning. Following subcutaneous administration, concentrations of HpCDD in the liver were consistently found to be significantly higher than in adipose tissue. nih.gov The concentration ratio between the liver and adipose tissue in these studies varied between 32 and 67, highlighting the liver's substantial capacity for sequestering this compound. nih.gov Over time, a slow redistribution can occur. For instance, in one rat study, hepatic concentrations remained relatively constant for up to 20 weeks, while concentrations in adipose tissue and the thymus doubled during the same period. nih.gov

Table 1: Tissue Distribution of 1,2,3,4,6,7,8-HpCDD in Wistar Rats 57 Weeks After a Single Injection Data derived from a study involving a single subcutaneous injection of 30 µg/kg body weight.

| Tissue | Concentration (ng/g) | Reference |

|---|---|---|

| Liver | 91 | nih.gov |

| Adipose Tissue | 3 | nih.gov |

| Thymus | 2 | nih.gov |

Biotransformation and Metabolic Pathways

The metabolism of HpCDD is an extremely slow process. Its structure, with seven chlorine atoms, makes it highly resistant to enzymatic breakdown. The primary enzymes involved in the biotransformation of xenobiotics like HpCDD are the cytochrome P450 (CYP) family of enzymes, which are primarily located in the liver. psu.edumdpi.com

HpCDD is known to be an inducer of certain cytochrome P450 enzymes. caymanchem.com Specifically, it has been shown to induce the expression of genes encoding for CYP1A1 and CYP1B1 in primary human peripheral blood lymphocytes. caymanchem.com This induction leads to an increase in ethoxyresorufin-O-deethylase (EROD) activity, which is a well-established marker for CYP1A1 activity. nih.govcaymanchem.com

Despite its ability to induce these enzymes, HpCDD is a very poor substrate for them. While CYP1A1, CYP1A2, and CYP1B1 show metabolic activity towards PCDDs with fewer chlorine atoms, their activity towards highly chlorinated congeners like HpCDD is extremely limited. nih.gov The high degree of chlorination sterically hinders the molecule from fitting optimally into the active site of the enzymes for metabolic reactions like hydroxylation to occur. nih.gov This resistance to metabolism is a key factor in the compound's persistence and bioaccumulation.

Table 2: Cytochrome P450 Enzymes and 1,2,3,4,6,7,8-HpCDD Interaction

| Enzyme | Observed Effect | Reference |

|---|---|---|

| CYP1A1 | Gene expression induced by HpCDD; EROD activity (marker for CYP1A1) increased. | caymanchem.com |

| CYP1B1 | Gene expression induced by HpCDD. | caymanchem.com |

| CYP Family | Generally low to negligible metabolic activity towards highly chlorinated dioxins like HpCDD. | nih.gov |

Elimination and Excretion Processes

The elimination of HpCDD from the body is exceptionally slow, primarily occurring via fecal excretion. nih.gov The low rate of metabolism means that the compound is mostly eliminated in its original, unchanged form. The slow release from lipid stores and inefficient metabolic clearance contribute to its very long biological half-life. nih.gov

Significant differences in the elimination kinetics of HpCDD exist between species. These differences are reflected in the compound's biological half-life. In rats, the elimination half-life has been calculated to be approximately 140 days in the liver and 130 days in adipose tissue. nih.gov In contrast, the half-life in humans is dramatically longer. Based on an analysis of fat tissue biopsies from a person exposed over several years, the half-life of HpCDD was estimated to be about 3.6 years. nih.govwikipedia.org This marked difference underscores the challenges in extrapolating toxicokinetic data from animal models to humans.

Table 3: Biological Half-Life of 1,2,3,4,6,7,8-HpCDD in Different Species

| Species | Biological Half-Life | Tissue/Basis of Measurement | Reference |

|---|---|---|---|

| Rat | ~130 days | Adipose Tissue | nih.gov |

| Rat | ~140 days | Liver | nih.gov |

| Human | ~3.6 years | Fat Tissue Biopsy | nih.govwikipedia.org |

Advanced Analytical Methodologies for 1,2,3,4,6,7,8 Heptachlorodibenzo P Dioxin Quantification and Characterization

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS)

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) is the benchmark for the analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including HpCDD. food-safety.comnih.gov This technique combines the superior separation capabilities of high-resolution gas chromatography with the high mass resolving power and sensitivity of a magnetic sector mass spectrometer. spectroscopyonline.com U.S. Environmental Protection Agency (EPA) Method 1613B is a widely adopted standard that outlines the use of HRGC-MS for the isomer-specific determination of 17 toxic PCDD and PCDF congeners in various matrices like water, soil, sediment, and tissue. epa.govwell-labs.com

A key component of this methodology is the use of isotope dilution. chromatographytoday.comchromatographyonline.com Before extraction, the sample is spiked with a known amount of ¹³C-labeled analogues of the target compounds, including ¹³C₁₂-1,2,3,4,6,7,8-HpCDD. These labeled standards behave almost identically to the native (unlabeled) compounds throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the native congener to its isotopically labeled counterpart, analysts can achieve highly accurate and precise quantification, correcting for any loss of analyte during sample preparation. chromatographytoday.com

The mass spectrometer is operated in a selected ion monitoring (SIM) mode at a high resolution (typically ≥10,000). env.go.jp This high resolution is crucial for separating the molecular ions of the target dioxins from potential isobaric interferences (other molecules with the same nominal mass) that are often present in complex environmental extracts. chromatographytoday.com For HpCDD, specific ions are monitored to confirm its identity and to quantify its concentration. The detection and quantification limits for this method are exceptionally low, often in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range, depending on the sample matrix and the level of interferences. well-labs.com

| Parameter | Specification |

|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5) or equivalent |

| MS Resolution | ≥ 10,000 (10% valley) |

| Ionization Mode | Electron Ionization (EI) |

| Quantification Method | Isotope Dilution |

| Typical Detection Limit (Water) | Low pg/L (parts-per-quadrillion) |

| Typical Detection Limit (Solid) | Low ng/kg (parts-per-trillion) |

Bioanalytical Screening Methods (e.g., AhR-Reporter Gene Assays)

While HRGC-MS provides definitive, congener-specific data, it is also time-consuming and expensive. nih.gov For large-scale screening of many samples, bioanalytical methods offer a rapid, cost-effective, and high-throughput alternative. nih.govnih.gov These methods are based on the primary mechanism of toxicity for dioxin-like compounds, which involves binding to and activating the Aryl hydrocarbon Receptor (AhR). wikipedia.orgwa.gov

One of the most widely used bioanalytical tools is the Chemically Activated LUciferase gene eXpression (CALUX) bioassay. nih.govdioxins.com This assay uses genetically modified cell lines, often from rat hepatoma (H4IIE) cells, that contain a firefly luciferase reporter gene under the control of dioxin-responsive elements (DREs). nih.govbiodetectionsystems.com When a sample extract containing AhR-active compounds like HpCDD is introduced to the cells, the compounds bind to the AhR. indigobiosciences.com This activated AhR complex then binds to the DREs, initiating the transcription of the luciferase gene. nih.gov The amount of light produced upon addition of a substrate is proportional to the total dioxin-like activity of the sample. biodetectionsystems.com

The results of bioassays are reported as Bioanalytical Equivalents (BEQ). This value represents the total integrated AhR-mediated response of the mixture of all dioxin-like compounds in the extract, expressed in terms of an equivalent concentration of the most potent dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov While these methods cannot provide concentrations of individual congeners like HpCDD, they are highly effective for screening samples. Samples that show a response below a certain threshold can be considered compliant, while those that exceed the threshold are flagged for further, more detailed analysis by a confirmatory method like HRGC-MS. nih.govresearchgate.net Recent advancements have led to "third generation" reporter cells with amplified DREs, dramatically increasing the sensitivity and lowering the limits of detection. nih.govnih.gov

| Feature | HRGC-MS | AhR-Reporter Gene Assays (e.g., CALUX) |

|---|---|---|

| Principle | Physical separation and mass-to-charge ratio detection | Biological activation of the AhR pathway |

| Output | Congener-specific concentrations (e.g., pg/g) | Total dioxin-like activity (BEQ or TEQ) |

| Specificity | Very High (Isomer-specific) | Low (Responds to all AhR agonists) |

| Throughput | Low | High |

| Cost per Sample | High | Low |

| Primary Use | Confirmatory analysis, regulatory compliance | Screening, monitoring |

Method Development for Trace Level Detection in Complex Matrices

Analyzing HpCDD at trace levels (parts-per-trillion or lower) in complex environmental and biological matrices such as soil, sediment, and tissue presents significant analytical challenges. well-labs.comsepscience.com The target analyte is present at extremely low concentrations, while the matrix itself contains a vast excess of potentially interfering compounds (e.g., lipids, pigments, other persistent organic pollutants). nemi.gov Therefore, rigorous and efficient sample preparation is paramount for reliable quantification.

The goal of sample preparation is to isolate and concentrate the PCDDs, including HpCDD, while removing interferences. This typically involves several key steps:

Extraction: Soxhlet extraction or more modern techniques like Accelerated Solvent Extraction (ASE) are used to extract the analytes from the solid or semi-solid sample matrix. gerhardt.dethermofisher.com

Cleanup: This is the most critical and often multi-step part of the process. A combination of chromatographic columns is used to separate the PCDDs from interfering compounds. fujifilm.com A common approach involves using a multi-layer silica (B1680970) gel column, which may contain layers treated with sulfuric acid and potassium hydroxide (B78521) to remove oxidizable and acidic compounds, respectively. env.go.jpsigmaaldrich.com Alumina and activated carbon chromatography are also frequently employed to further fractionate the extract and isolate the planar dioxin molecules from other compounds like polychlorinated biphenyls (PCBs). env.go.jpsigmaaldrich.com

Method development focuses on optimizing these cleanup procedures to improve recovery and reduce background interference, thereby enhancing detection limits. thermofisher.com For instance, the development of automated sample preparation systems has helped to increase throughput and improve reproducibility while reducing solvent consumption. thermofisher.com The choice and sequence of cleanup steps are tailored to the specific matrix being analyzed. For example, tissue samples with high lipid content require a more intensive cleanup to remove fats that can interfere with the GC-MS analysis. nemi.gov

Congener-Specific Analysis Techniques

There are 210 different PCDD and PCDF compounds, known as congeners, which differ in the number and position of chlorine atoms. sepscience.com However, only the 17 congeners with chlorine atoms at positions 2, 3, 7, and 8 are considered to be of significant toxicological concern. sepscience.com These congeners, including 1,2,3,4,6,7,8-HpCDD, can adopt a planar structure, allowing them to bind to the AhR. wikipedia.orgwa.gov The toxicity of these individual congeners varies significantly. wikipedia.org

To account for these differences, the concept of Toxic Equivalency Factors (TEFs) was developed. wikipedia.orgornl.gov The most toxic congener, 2,3,7,8-TCDD, is assigned a TEF of 1.0. All other 2,3,7,8-substituted congeners are assigned a TEF value relative to TCDD. ornl.govcdc.gov The total toxicity of a mixture is then expressed as a single value called the Toxic Equivalent (TEQ), which is calculated by summing the products of the concentration of each congener and its respective TEF. wikipedia.orgcdc.gov

This approach necessitates congener-specific analysis, as the total TEQ cannot be determined without knowing the concentration of each individual toxic congener. nih.gov The primary tool for achieving this separation is high-resolution gas chromatography. nih.gov The GC column's stationary phase is critical for separating the closely related isomers. nih.gov Columns with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms) are commonly used and can separate most of the required congeners. chromatographyonline.com However, for certain critical pairs, such as separating the toxic 2,3,7,8-TCDF from other TCDF isomers, a second, more polar column (e.g., a cyanopropyl phase) may be required for confirmation. chromatographyonline.com Ongoing research focuses on developing single-column solutions that can provide complete separation of all 17 toxic congeners in a single analytical run. chromatographyonline.comphenomenex.com

| Compound | TEF Value |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | 0.0003 |

Ecological Risk Assessment Frameworks and Methodologies for 1,2,3,4,6,7,8 Heptachlorodibenzo P Dioxin

Application of Toxicity Equivalence Methodology (TEF/Eco-TEF) in Ecological Contexts

The Toxicity Equivalence Factor (TEF) methodology is a cornerstone for assessing the risk of complex mixtures of dioxin-like compounds, including 1,2,3,4,6,7,8-HpCDD. This approach simplifies risk assessment by expressing the toxicity of different congeners in terms of a single, well-studied compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is the most potent isomer. ca.govresearchgate.net The TEF for a specific congener is a ratio of its toxicity to that of 2,3,7,8-TCDD. ca.gov

The World Health Organization (WHO) has established consensus TEF values for human health risk assessment. ornl.gov For 1,2,3,4,6,7,8-HpCDD, the recommended TEF for human health risk assessment is 0.01. ornl.gov In ecological contexts, these TEFs are often used as a starting point, but species-specific differences in sensitivity can necessitate the development of ecological TEFs (Eco-TEFs). The U.S. Environmental Protection Agency (EPA) recommends using WHO TEFs for terrestrial screening and developing specific toxicity potency factors for more detailed aquatic and terrestrial risk assessments. epa.gov

The TEF approach is based on the understanding that dioxin-like compounds elicit their toxic effects primarily through binding to the aryl hydrocarbon receptor (AhR). ornl.govepa.gov The relative potency of a congener is related to its ability to bind to and activate this receptor. researchgate.net

Table 1: Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessment of Selected Polychlorinated Dibenzo-p-dioxins (PCDDs)

| Compound | TEF |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) | 0.01 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

Source: U.S. Environmental Protection Agency, 2010 ornl.gov

Exposure Assessment Strategies for Environmental Receptors

Exposure assessment for 1,2,3,4,6,7,8-HpCDD in environmental receptors is a critical component of the ecological risk assessment process. It aims to determine the extent to which organisms are exposed to the compound in their natural habitats. Dioxins are persistent pollutants that can be found as byproducts in various industrial processes and from the incineration of organic material in the presence of chlorine. isotope.com

Key strategies for exposure assessment include:

Environmental Monitoring: This involves measuring the concentration of 1,2,3,4,6,7,8-HpCDD in various environmental media such as soil, sediment, water, and air. oregonstate.edu For instance, 1,2,3,4,6,7,8-HpCDD has been detected in the air near municipal waste incinerators. caymanchem.com

Bioaccumulation Assessment: Due to its lipophilic (fat-loving) nature, 1,2,3,4,6,7,8-HpCDD can bioaccumulate in the tissues of organisms. isotope.comepa.gov Exposure assessment often involves analyzing tissue samples from wildlife, such as fish, to determine the level of contamination. caymanchem.com The biota-sediment accumulation factor (BSAF) is a useful metric that relates the concentration of the compound in an organism's lipids to its concentration in the organic carbon of sediment. epa.gov

Food Web Analysis: Understanding the trophic transfer of 1,2,3,4,6,7,8-HpCDD is essential. As it moves up the food chain, its concentration can increase in top predators. Analyzing different trophic levels within an ecosystem helps to identify which species are at the highest risk.

The chemical profile of dioxin-like compounds in environmental media may differ from that found in the tissues of organisms due to differences in bioaccessibility, toxicokinetics (absorption, distribution, metabolism, and elimination), and toxicodynamics among species. epa.gov

Ecological Modeling for Population and Ecosystem Level Impacts

Ecological models are valuable tools for predicting the potential impacts of 1,2,3,4,6,7,8-HpCDD on populations and entire ecosystems. researchgate.net These models can integrate various factors, including the compound's environmental fate and transport, bioaccumulation in food webs, and the sensitivity of different species. researchgate.netresearchgate.net

Types of ecological models used include:

Fate and Transport Models: These models predict how 1,2,3,4,6,7,8-HpCDD moves through and persists in the environment. For example, the rate constant for the vapor phase reaction of the compound with hydroxyl radicals has been estimated to correspond to an atmospheric half-life of about 12.3 days. wikipedia.org

Bioaccumulation Models: These models simulate the uptake and accumulation of 1,2,3,4,6,7,8-HpCDD in individual organisms and its transfer through the food web. researchgate.net Kinetic bioaccumulation models have been used to estimate the ecological risk of dioxins to fish species. researchgate.net

Ecosystem Models: More complex models, such as Ecopath, can be coupled with ecotoxicological models to represent the bioaccumulation of pollutants within an entire food web, considering the complex trophic interactions. researchgate.net

A sensitivity analysis of a toxic substance model for dioxins, including 1,2,3,4,6,7,8-HpCDD, revealed that the concentration in aquatic species was highly influenced by parameters such as the octanol-water partition coefficient (Kow), the fraction of organic carbon in the sediment, and the lipid fraction of the organism. researchgate.net

Development of Stressor-Response Profiles for Ecological Endpoints